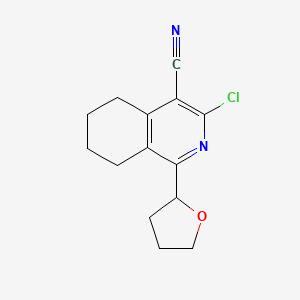
3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine is a diazirine compound characterized by the presence of both chlorophenoxy and phenoxy groups. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions by forming covalent bonds with target molecules upon exposure to UV light.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine typically involves the reaction of 4-chlorophenol with phenol in the presence of a diazirine precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the diazirine ring. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine may involve a multi-step process starting from readily available raw materials. The process includes the chlorination of phenol to obtain 4-chlorophenol, followed by its reaction with phenol and a diazirine precursor under controlled conditions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diazirine ring to a diaziridine ring.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diaziridine derivatives.
Substitution: Substituted phenoxy derivatives.
科学的研究の応用
3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used in photoaffinity labeling to study enzyme-substrate interactions and protein-ligand binding.
Biology: Employed in the identification of binding sites on proteins and nucleic acids.
Medicine: Utilized in drug discovery to identify potential drug targets and binding sites.
Industry: Applied in the development of new materials and chemical sensors.
作用機序
The mechanism of action of 3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with target molecules. The molecular targets include proteins, nucleic acids, and other biomolecules, allowing for the study of molecular interactions and binding sites.
類似化合物との比較
Similar Compounds
4-Chlorophenoxyacetic acid: A synthetic pesticide similar to plant hormones called auxins.
3-(4-Chlorophenoxy)benzaldehyde: Used in the synthesis of fatty acid amide hydrolase inhibitors.
Uniqueness
3-(4-Chlorophenoxy)-3-phenoxy-3H-diazirine is unique due to its diazirine ring, which allows for photoaffinity labeling. This property is not shared by many other chlorophenoxy compounds, making it particularly valuable for studying molecular interactions.
特性
CAS番号 |
651306-56-8 |
|---|---|
分子式 |
C13H9ClN2O2 |
分子量 |
260.67 g/mol |
IUPAC名 |
3-(4-chlorophenoxy)-3-phenoxydiazirine |
InChI |
InChI=1S/C13H9ClN2O2/c14-10-6-8-12(9-7-10)18-13(15-16-13)17-11-4-2-1-3-5-11/h1-9H |
InChIキー |
DIWHVYMBLAPJED-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2(N=N2)OC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


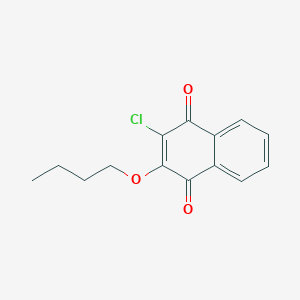
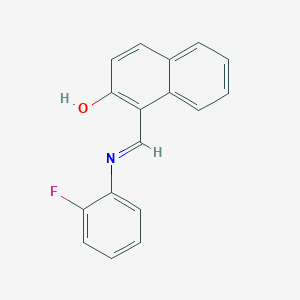

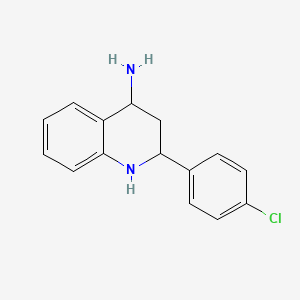
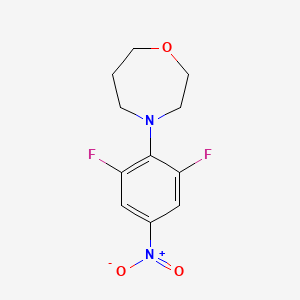
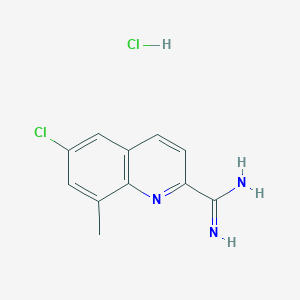
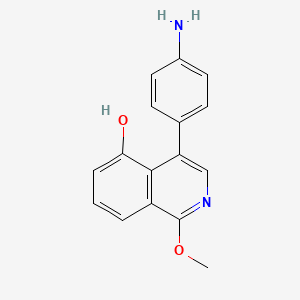
![7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11856556.png)

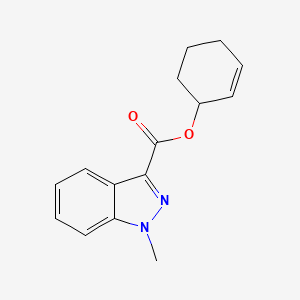
![Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride](/img/structure/B11856578.png)
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11856580.png)
![(2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid](/img/structure/B11856583.png)
